4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
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Overview
Description
4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by its unique structure, which includes a nitrophenyl group, a p-tolyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the nitrophenyl group: This step involves the nitration of an aromatic ring, followed by coupling with the pyrazole intermediate.
Addition of the p-tolyl group: This can be done through a Friedel-Crafts alkylation reaction.
Formation of the oxobutanoic acid moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl and p-tolyl groups may facilitate binding to specific sites, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazole
- 4-(5-(2-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- 4-(5-(3-nitrophenyl)-3-(m-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
Uniqueness
4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is unique due to its specific combination of functional groups and structural features. The presence of both nitrophenyl and p-tolyl groups, along with the pyrazole ring, imparts distinct chemical and biological properties that differentiate it from similar compounds.
Biological Activity
4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyrazole ring, a nitrophenyl group, and a p-tolyl group, contributing to its unique structural and functional properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is C20H19N3O5 with a molecular weight of 381.4 g/mol. The structure can be described as follows:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Substituents : Includes a 3-nitrophenyl group and a p-tolyl group, which may influence its reactivity and interaction with biological targets.
- Functional Groups : The presence of the 4-oxobutanoic acid moiety enhances its chemical reactivity.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Molecular docking studies suggest that the compound may interact with free radicals, potentially mitigating oxidative stress in biological systems .
Anti-inflammatory Effects
The compound has shown potential in modulating inflammatory pathways. Studies indicate that it may inhibit enzymes involved in inflammatory responses, suggesting mechanisms through which it exerts anti-inflammatory effects .
Enzyme Inhibition
Molecular docking studies have indicated that this compound may effectively bind to specific enzymes, particularly those involved in metabolic pathways related to inflammation and oxidative stress. The binding affinity and inhibition mechanisms are critical areas of ongoing research .
Study on Pyrazole Derivatives
A study investigating various pyrazole derivatives highlighted that compounds with similar structures to this compound demonstrated promising anti-inflammatory and antioxidant activities. These findings suggest that structural modifications can enhance biological efficacy .
Molecular Docking Analysis
In silico studies using molecular docking simulations have revealed that the compound interacts favorably with several biological targets. The binding sites identified indicate potential for further development as a therapeutic agent targeting inflammatory diseases .
Comparative Analysis of Similar Compounds
Compound Name | Structure Features | Unique Properties |
---|---|---|
3-(4-methylphenyl)-5-[4-(methylthio)phenyl]-4,5-dihydro-1H-pyrazole | Contains methylthio and methyl groups | Enhanced solubility |
5-(3-nitrophenyl)-3-phenyldihydro-pyrazole | Lacks carboxylic acid functionality | Strong antioxidant properties |
4-(3-nitrophenyl)-1H-pyrazole derivatives | Variations in substituents on pyrazole ring | Higher anti-inflammatory activity |
This table emphasizes the unique characteristics of this compound compared to other derivatives, particularly regarding its combination of functional groups which may confer distinct biological activities.
Properties
IUPAC Name |
4-[5-(4-methylphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-13-5-7-14(8-6-13)17-12-18(15-3-2-4-16(11-15)23(27)28)22(21-17)19(24)9-10-20(25)26/h2-8,11,18H,9-10,12H2,1H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKYYERUSYLGRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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